1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide
Description
1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorobenzoyl group, and a methoxyphenyl group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O4/c1-35-26-17-21(7-12-25(26)36-19-20-5-3-2-4-6-20)18-30-31-27(33)22-13-15-32(16-14-22)28(34)23-8-10-24(29)11-9-23/h2-12,17-18,22H,13-16,19H2,1H3,(H,31,33)/b30-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAGIWXWFDQEA-UXHLAJHPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the 4-fluorobenzoyl group onto the piperidine ring.
Demethylation: This step removes methyl groups from the intermediate compound.
Nucleophilic Reaction: This step involves the reaction of the intermediate with a nucleophile to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Used in the synthesis of poly(arylether ketones).
1-(1-(4-fluorobenzoyl)-7-methoxypyrrolo(1,2-a)quinolin-3-yl)ethanone: Investigated for its unique chemical properties.
Uniqueness
1-(4-fluorobenzoyl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide is unique due to its complex structure, which includes a piperidine ring, a fluorobenzoyl group, and a methoxyphenyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
